An In-Depth Technical Guide to tert-Butyl (10-hydroxydecyl)carbamate
An In-Depth Technical Guide to tert-Butyl (10-hydroxydecyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (10-hydroxydecyl)carbamate, a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, provides a theoretical framework for its synthesis, outlines its known applications, and discusses its potential role in drug development. While specific experimental data for this compound is not widely published, this guide consolidates available information and provides generalized protocols and expected analytical data based on the well-established chemistry of carbamates and long-chain amino alcohols.
Introduction
tert-Butyl (10-hydroxydecyl)carbamate (CAS No. 173606-54-7) is a chemical compound featuring a ten-carbon aliphatic chain functionalized with a terminal hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine.[1] This structure makes it a valuable bifunctional linker and building block in organic synthesis. The presence of both a reactive hydroxyl group and a protected amine allows for sequential and controlled modifications, making it an attractive intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The long hydrocarbon chain also imparts lipophilicity, a property that can be crucial in modulating the pharmacokinetic profiles of drug candidates. While specific biological activities of tert-Butyl (10-hydroxydecyl)carbamate itself have not been extensively reported, long-chain amino alcohols are known to exhibit a range of biological effects, including immunosuppressive, anti-inflammatory, and cytotoxic activities.[2]
Chemical and Physical Properties
| Property | Value | Source/Justification |
| CAS Number | 173606-54-7 | [1] |
| Molecular Formula | C₁₅H₃₁NO₃ | [1] |
| Molecular Weight | 273.42 g/mol | Calculated |
| Appearance | White to off-white solid | General observation for similar long-chain carbamates |
| Melting Point | Not reported | Expected to be a low-melting solid |
| Boiling Point | Not reported | High boiling point expected due to molecular weight and hydrogen bonding |
| Density | Not reported | Expected to be slightly less than 1 g/mL |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Based on the presence of both polar and non-polar moieties |
| Storage | -20°C, under inert atmosphere | [1] |
Synthesis
A definitive, published experimental protocol for the synthesis of tert-Butyl (10-hydroxydecyl)carbamate is not available. However, its synthesis can be readily achieved through the well-established procedure of Boc protection of the corresponding amino alcohol, 10-aminodecan-1-ol.
General Experimental Protocol: Boc Protection of 10-Aminodecan-1-ol
This protocol is a generalized procedure based on standard methods for the N-tert-butoxycarbonylation of primary amines.
Reaction Scheme:
Materials:
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10-Aminodecan-1-ol
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or other suitable non-nucleophilic base
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-aminodecan-1-ol (1.0 eq) in dichloromethane.
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Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
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Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-Butyl (10-hydroxydecyl)carbamate.
Spectroscopic Data (Predicted)
While experimental spectra for tert-Butyl (10-hydroxydecyl)carbamate are not publicly available, the expected spectroscopic data can be predicted based on its structure.
¹H NMR Spectroscopy
A proton NMR spectrum would be expected to show the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | br s | 1H | -NH -COO- |
| 3.64 | t | 2H | -CH₂-OH |
| 3.09 | q | 2H | -CH₂ -NH- |
| 1.57 | p | 2H | -CH₂-CH₂ -OH |
| 1.44 | s | 9H | -C(CH₃ )₃ |
| 1.2-1.4 | m | 14H | -(CH₂ )₇- |
¹³C NMR Spectroscopy
A carbon-13 NMR spectrum would be expected to display the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~156.1 | -NH-C OO- |
| ~79.0 | -C (CH₃)₃ |
| ~63.1 | -C H₂-OH |
| ~40.8 | -C H₂-NH- |
| ~32.8 | -C H₂-CH₂-OH |
| ~30.0 | -C H₂-CH₂-NH- |
| ~29.5-29.3 | Methylene carbons of the decyl chain |
| ~28.4 | -C(C H₃)₃ |
| ~26.8 | Methylene carbon of the decyl chain |
| ~25.7 | Methylene carbon of the decyl chain |
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 (broad) | O-H stretch (alcohol) |
| ~3340 | N-H stretch (carbamate) |
| ~2920, ~2850 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1160 | C-O stretch (carbamate) |
Mass Spectrometry (MS)
In a mass spectrum (e.g., using electrospray ionization), the protonated molecule [M+H]⁺ would be expected at m/z 274.24. Fragments corresponding to the loss of the tert-butyl group or the entire Boc group would also be anticipated.
Applications in Research and Drug Development
tert-Butyl (10-hydroxydecyl)carbamate serves as a versatile intermediate in several areas of chemical research and development.
Synthetic Intermediate
The primary application of this compound is as a building block in multi-step organic synthesis.[1] The hydroxyl group can be further functionalized through oxidation, esterification, or etherification, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then undergo a variety of coupling reactions.
Pharmaceutical Research
In the context of drug development, this molecule can be used as a linker to connect different pharmacophores or to attach a drug molecule to a targeting moiety. The ten-carbon chain provides a flexible spacer, and its lipophilicity can be advantageous for improving membrane permeability and other pharmacokinetic properties.
Materials Science
The bifunctional nature of tert-Butyl (10-hydroxydecyl)carbamate also makes it suitable for the synthesis of specialty polymers and other materials where a defined hydrocarbon chain with protected amine and alcohol functionalities is required.[1]
Potential Biological Significance
While there is no direct evidence of the biological activity of tert-Butyl (10-hydroxydecyl)carbamate, the broader class of long-chain amino alcohols has been shown to possess various biological activities.[2] These activities are often attributed to their structural similarity to sphingolipids, which are important components of cell membranes and are involved in various signaling pathways. Further research is needed to determine if tert-Butyl (10-hydroxydecyl)carbamate or its derivatives exhibit any significant biological effects.
Conclusion
tert-Butyl (10-hydroxydecyl)carbamate is a valuable and versatile chemical building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature, combined with a long aliphatic spacer, allows for a wide range of chemical modifications. Although detailed experimental data is currently limited in the public domain, this technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Future studies are encouraged to fully characterize its physical and spectroscopic properties and to explore its potential biological activities.
